2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline
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Overview
Description
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline is a chemical compound that belongs to the class of difluoromethylated pyrazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the difluoromethyl group in its structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the reaction of aniline derivatives with difluoromethylated pyrazoles. One common method involves the use of difluoromethylated pyrazole carboxylic acids as starting materials. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethylated pyrazole N-oxides.
Reduction: Formation of difluoromethylated pyrazole amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline involves the inhibition of succinate dehydrogenase (SDH), an enzyme that plays a crucial role in the mitochondrial respiratory chain. By binding to the active site of SDH, the compound disrupts the electron transport chain, leading to the inhibition of cellular respiration and ultimately causing cell death in pathogenic organisms .
Comparison with Similar Compounds
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and a pyrazole ring, but differs in its functional groups and overall structure.
3-(Difluoromethyl)-1-methylpyrazoline: Similar in structure but contains a pyrazoline ring instead of a pyrazole ring.
3-(Difluoromethyl)-pyrrole: Contains a difluoromethyl group and a pyrrole ring, showing different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an aniline and a difluoromethylated pyrazole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9F2N3 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C10H9F2N3/c11-10(12)8-5-6-15(14-8)9-4-2-1-3-7(9)13/h1-6,10H,13H2 |
InChI Key |
IKARMVHLMWNBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC(=N2)C(F)F |
Origin of Product |
United States |
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